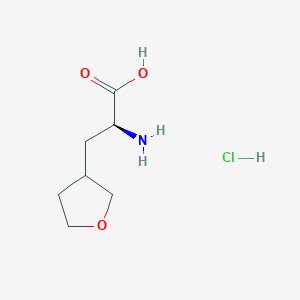![molecular formula C8H3Cl3FN3O B14029296 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H3Cl3FN3O. This compound is part of the pyrido[4,3-d]pyrimidine family, known for its diverse applications in medicinal chemistry and material science. The presence of multiple halogens and a methoxy group in its structure makes it a compound of interest for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-trichloro-5-methoxy-pyrido[4,3-d]pyrimidine with fluorinating agents to introduce the fluorine atom at the 8th position . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization and halogenation processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, methoxylation, and cyclization steps, often carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogens.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and methoxy group contribute to its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Comparaison Avec Des Composés Similaires
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Lacks the methoxy group, making it less versatile in certain reactions.
2,4,7-Trichloro-5-methoxy-pyrido[4,3-d]pyrimidine: Lacks the fluorine atom, affecting its reactivity and applications.
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[2,3-d]pyrimidine: Different ring structure, leading to different chemical properties and applications.
Uniqueness: These functional groups enhance its binding affinity, reactivity, and versatility in various chemical and biological processes .
Propriétés
Formule moléculaire |
C8H3Cl3FN3O |
|---|---|
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2,4,7-trichloro-8-fluoro-5-methoxypyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H3Cl3FN3O/c1-16-7-2-4(3(12)6(10)14-7)13-8(11)15-5(2)9/h1H3 |
Clé InChI |
YBOJCDGFEDMCDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



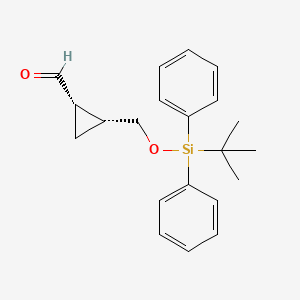
![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
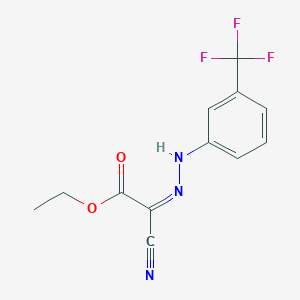
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
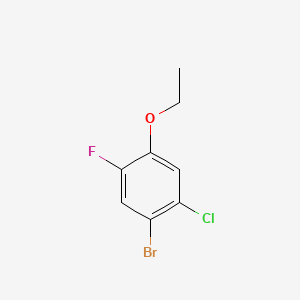
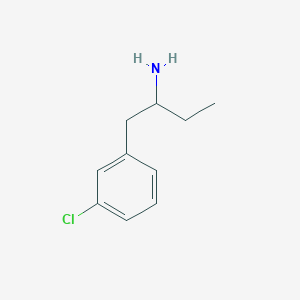
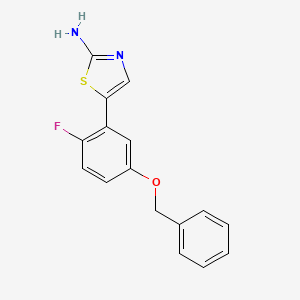

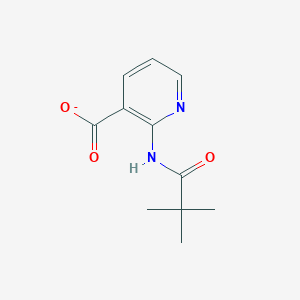
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)
